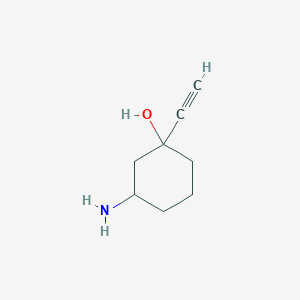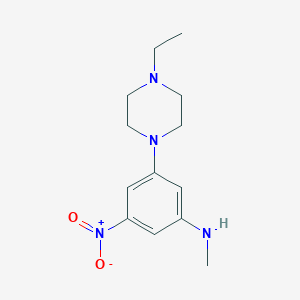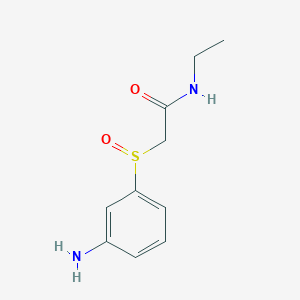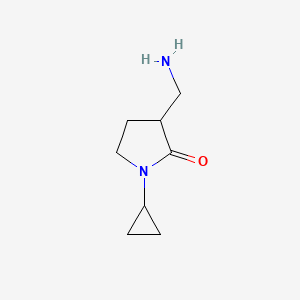
3-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one (AMCP) is a synthetic cyclic amino acid derivative of the pyrrolidinone class. It is a white crystalline powder that has been the subject of much research due to its unique properties and potential applications in a variety of scientific fields. In
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
3-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one is a compound involved in various chemical synthesis processes and transformations, illustrating its versatility and importance in organic chemistry. For instance, the synthesis of N-aminomethyl derivatives of ethosuximide and pufemide anticonvulsants demonstrates its role in producing compounds with potential antioxidant activities (Hakobyan et al., 2020). Additionally, its involvement in the chemical transformations of 3-aminopyrrolidin-2-ones of the norbornane and cyclopropane series into azomethines and N-substituted 3-aminopyrrolidin-2-ones via reduction with sodium borohydride showcases its reactivity and potential for generating novel heterocyclic compounds (Kostyuchenko et al., 2009).
Antibacterial Agents
Research has explored the antibacterial properties of related pyridonecarboxylic acids, indicating potential applications in combating bacterial infections. Specifically, the synthesis and evaluation of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues have shown promising results against various bacterial strains (Egawa et al., 1984). This research underscores the importance of such compounds in developing new antibacterial therapies.
Synthesis of Amino Acid Derivatives
The compound also plays a crucial role in the synthesis of amino acid derivatives, exemplified by the creation of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. These derivatives have been evaluated as potential antidepressants, with several showing more activity than established medications such as imipramine and desipramine (Bonnaud et al., 1987). This highlights its utility in synthesizing compounds with significant therapeutic potential.
Antifilarial Agents
Investigations into antifilarial agents have identified 3-aminopyrrolidine and 1,4-diazabicyclo[3.2.1]octane derivatives as potent microfilaricides. These compounds, analogues of diethylcarbamazine, have shown effectiveness in the Litomosoides carinii gerbil test system, indicating their potential in treating filarial infections (Sturm et al., 1977).
Propriétés
IUPAC Name |
3-(aminomethyl)-1-cyclopropylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-5-6-3-4-10(8(6)11)7-1-2-7/h6-7H,1-5,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBPNSZURBVPBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole](/img/structure/B1380263.png)

![3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine](/img/structure/B1380265.png)

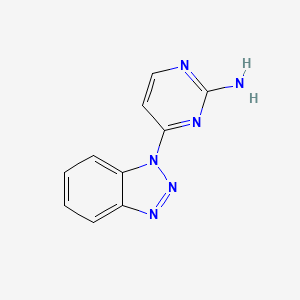
![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine](/img/structure/B1380269.png)



![2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide](/img/structure/B1380274.png)
![3-(Bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B1380277.png)
